6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O5/c1-24-15-5-3-4-12(16(15)25-2)17-21-18(27-22-17)13-9-10-8-11(20)6-7-14(10)26-19(13)23/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOUBWOQYGIUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities. This compound integrates multiple pharmacologically relevant moieties, including the oxadiazole and chromenone structures, which are known for their diverse biological properties. This article reviews the biological activity of this compound based on existing literature, highlighting its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can be represented as follows:
Key features of the structure include:
- Bromine atom : Contributes to the compound's reactivity.
- Oxadiazole ring : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Chromone backbone : Associated with various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Mechanism of Action : The oxadiazole ring may interact with specific proteins involved in cancer cell survival pathways. For example, compounds similar to 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one have been shown to inhibit Bcl-2 family proteins, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been well-documented. Studies have demonstrated that these compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory and Antioxidant Properties
The chromenone structure is often associated with anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models. The presence of methoxy groups in the structure may enhance these effects by increasing lipophilicity and bioavailability .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step reactions starting from commercially available precursors. The incorporation of the oxadiazole moiety is crucial for enhancing biological activity.
Structure-Activity Relationship Insights
Research indicates that:
- Substituents on the phenyl ring : Electron-donating groups such as methoxy enhance activity.
- Positioning of bromine : The presence of bromine at specific positions can significantly influence the compound's potency against target cells.
Case Studies
- Case Study 1 : A study evaluated a series of oxadiazole derivatives including similar structures to our compound. Results showed that modifications in the phenyl substituents led to varying degrees of cytotoxicity against A549 lung cancer cells.
- Case Study 2 : Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria. The study highlighted that derivatives with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit telomerase activity in cancer cell lines, suggesting potential as anticancer agents . The specific compound may similarly demonstrate efficacy against various cancer types due to its structural attributes.
-
Antiproliferative Effects
- The antiproliferative effects of related compounds have been documented extensively. For example, research involving 6-bromo derivatives has revealed promising results against liver carcinoma cells (HEPG2), with several derivatives showing IC50 values in the low micromolar range . This suggests that 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one could also exhibit similar or enhanced activity.
Synthetic Applications
- Synthesis of New Heterocycles
- The compound can be utilized as a precursor for synthesizing new heterocyclic compounds. Its reactivity allows for various transformations that can lead to the development of novel pharmacologically active molecules . The synthetic routes often involve reactions with amines or other nucleophiles under controlled conditions.
Case Study 1: Anticancer Screening
A study conducted on a series of oxadiazole derivatives demonstrated their ability to inhibit cancer cell growth effectively. The synthesized compounds were evaluated for their cytotoxicity against multiple cancer cell lines. Among them, those containing the oxadiazole moiety exhibited significant activity, highlighting the importance of this structural feature in developing new anticancer therapies .
Case Study 2: Structure-Activity Relationship (SAR)
In a detailed SAR analysis involving similar chromenone derivatives, researchers found that modifications to the substituents on the oxadiazole ring significantly affected biological activity. This suggests that systematic variations in the structure of 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one could lead to enhanced therapeutic profiles .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The target compound’s 1,2,4-oxadiazole ring differs from analogs with oxazole (e.g., 3-(2-(4-bromobenzylideneamino)oxazol-5-yl)-2H-chromen-2-one) or thiazole (e.g., 6-bromo-3-{2-[2-(diphenylmethylene)-hydrazinyl]-1,3-thiazol-5-yl}-2H-chromen-2-one) cores. Key distinctions include:
Functional Group Variations
Physicochemical Properties
Spectroscopic Characteristics
- IR Spectroscopy :
- NMR Spectroscopy :
Electronic and Bioactivity Implications
- Electron-Donating vs. Withdrawing Groups : The 2,3-dimethoxyphenyl group enhances electron density on the oxadiazole, contrasting with chloro-substituted Compound B. This may influence π-π stacking or hydrogen-bonding interactions in biological targets.
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability could improve hydrophobic interactions compared to chlorine.
- Thiazole vs.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for synthesizing 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one?
- Methodology : Multi-step synthesis typically involves:
Cyclization : Formation of the 1,2,4-oxadiazole ring via nitrile oxide intermediates or condensation reactions under reflux conditions (e.g., ethanol or chloroform) .
Coupling : Brominated chromenone derivatives are coupled with oxadiazole intermediates using nucleophilic substitution or Suzuki-Miyaura cross-coupling .
Purification : Recrystallization (ethanol-chloroform mixtures) or column chromatography to isolate high-purity products .
- Optimization : Reaction time, solvent polarity, and temperature are critical. For example, reflux durations >1.5 hours improve oxadiazole ring formation .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
- Spectroscopy :
- NMR : H and C NMR identify substituents (e.g., bromo, methoxy groups) and verify regiochemistry .
- HRMS : High-resolution mass spectrometry confirms molecular formula .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic or crystallographic data during characterization?
- Data Contradictions :
- NMR Signal Splitting : Dynamic effects (e.g., rotational barriers in oxadiazole rings) may cause unexpected splitting. Variable-temperature NMR clarifies this .
- Crystallographic Disorder : Use SHELXL’s PART instruction to model disordered solvent molecules (e.g., chloroform in ) with occupancy refinement .
- Validation : Cross-validate with IR (C=O/C=N stretching) and DFT calculations for electronic structure alignment .
Q. What computational strategies predict the biological targets and binding mechanisms of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases) or receptors. The oxadiazole and chromenone moieties often target ATP-binding pockets .
- MD Simulations : GROMACS or AMBER assess binding stability, focusing on hydrogen bonds (e.g., between methoxy groups and Asp/Glu residues) .
- QSAR Models : Correlate substituent effects (e.g., bromo vs. chloro) with bioactivity data from analogs .
Q. What strategies address low yields in the cyclization step during oxadiazole synthesis?
- Reaction Design :
- Catalysts : Use ZnCl₂ or TBAF to accelerate nitrile oxide cycloaddition .
- Microwave Assistance : Reduces reaction time from hours to minutes, improving yield by 15–20% .
Q. How can intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
- Hydrogen Bonding : Graph-set analysis (e.g., S(6) motifs in ) reveals C–H⋯O/N interactions, stabilizing the lattice and affecting solubility .
- π-Stacking : Overlap of aromatic rings (chromenone and dimethoxyphenyl) enhances thermal stability, as shown by DSC .
- Solvent Effects : Disordered chloroform in the lattice (occupancy 0.64:0.36) alters crystal packing density, impacting dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
